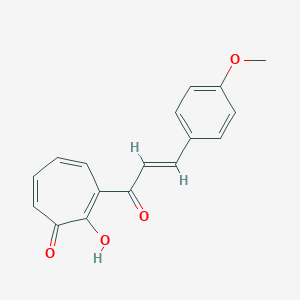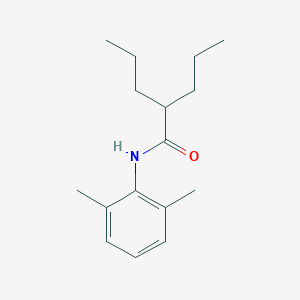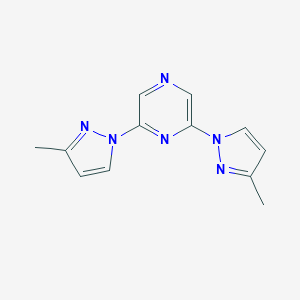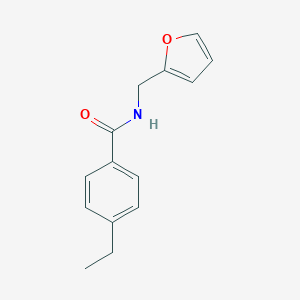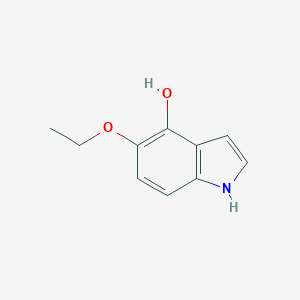
N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a white crystalline powder with a molecular weight of 193.25 g/mol and a melting point of 68-71 °C.
科学的研究の応用
N-(3-methoxypropyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation applications. In analytical chemistry, this compound has been employed as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography (HPLC).
作用機序
The mechanism of action of N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in tumor invasion and metastasis, making them an attractive target for cancer therapy. In neurodegenerative disease research, this compound has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis. In neurodegenerative disease research, this compound has been shown to prevent the formation of Aβ oligomers and fibrils, as well as reduce the neurotoxicity of Aβ peptides. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
N-(3-methoxypropyl)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for the research on N-(3-methoxypropyl)benzamide. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship (SAR) of this compound and develop more potent and selective inhibitors of MMPs and Aβ aggregation. In materials science, the use of this compound as a ligand for the design of MOFs with enhanced gas storage and separation properties can be explored further. In analytical chemistry, the development of new methods for the determination of amino acids and peptides using this compound as a derivatizing agent can be investigated. Overall, the potential applications of this compound in various fields make it a promising compound for further research.
合成法
The synthesis of N-(3-methoxypropyl)benzamide involves the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
特性
| 20308-44-5 | |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
InChIキー |
BLKKTDWAFWSEFG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
| 20308-44-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




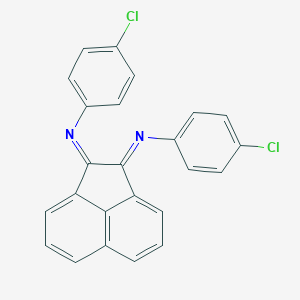
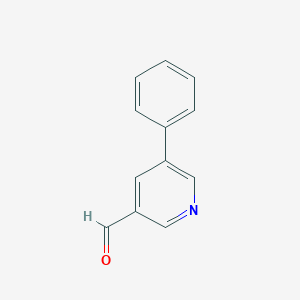

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
